5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile
Brand Name: Vulcanchem
CAS No.: 1864062-45-2
VCID: VC3029468
InChI: InChI=1S/C11H13FN2O/c1-14(2)5-6-15-10-3-4-11(12)9(7-10)8-13/h3-4,7H,5-6H2,1-2H3
SMILES: CN(C)CCOC1=CC(=C(C=C1)F)C#N
Molecular Formula: C11H13FN2O
Molecular Weight: 208.23 g/mol

5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile

CAS No.: 1864062-45-2

Cat. No.: VC3029468

Molecular Formula: C11H13FN2O

Molecular Weight: 208.23 g/mol

* For research use only. Not for human or veterinary use.

5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile - 1864062-45-2

Specification

CAS No. 1864062-45-2
Molecular Formula C11H13FN2O
Molecular Weight 208.23 g/mol
IUPAC Name 5-[2-(dimethylamino)ethoxy]-2-fluorobenzonitrile
Standard InChI InChI=1S/C11H13FN2O/c1-14(2)5-6-15-10-3-4-11(12)9(7-10)8-13/h3-4,7H,5-6H2,1-2H3
Standard InChI Key IAOIPUQMHXAEQX-UHFFFAOYSA-N
SMILES CN(C)CCOC1=CC(=C(C=C1)F)C#N
Canonical SMILES CN(C)CCOC1=CC(=C(C=C1)F)C#N

Introduction

Chemical Structure and Properties

5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile features a benzene ring core with three key functional groups: a fluorine atom at the 2-position, a nitrile (cyano) group, and a dimethylaminoethoxy substituent at the 5-position. This combination of functional groups creates a molecule with unique chemical characteristics and reactivity patterns .

Basic Identification Data

The compound has been thoroughly characterized and registered in chemical databases with the following identifiers:

Table 1: Chemical Identification Parameters

ParameterValue
CAS Number1864062-45-2
Molecular FormulaC11H13FN2O
Molecular Weight208.23 g/mol
IUPAC Name5-[2-(dimethylamino)ethoxy]-2-fluorobenzonitrile
InChIInChI=1S/C11H13FN2O/c1-14(2)5-6-15-10-3-4-11(12)9(7-10)8-13/h3-4,7H,5-6H2,1-2H3
InChIKeyIAOIPUQMHXAEQX-UHFFFAOYSA-N
SMILESCN(C)CCOC1=CC(=C(C=C1)F)C#N

The compound was first documented in chemical databases in 2016, with recent updates to its record as recently as 2025-04-05, indicating ongoing research interest .

Structural Features and Their Significance

The three principal functional groups in 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile contribute significantly to its chemical behavior and potential biological activities:

  • The fluorine atom at the 2-position enhances metabolic stability and can form strong hydrogen bonds with target proteins. Fluorine substitution is a common strategy in medicinal chemistry to improve drug-like properties.

  • The nitrile group (-C≡N) serves as a hydrogen bond acceptor in biological systems and provides a reactive site for various chemical transformations. The characteristic absorption of this group in IR spectroscopy (typically around 2220-2260 cm⁻¹) offers a useful analytical marker.

  • The dimethylaminoethoxy group introduces a basic nitrogen atom that can be protonated under physiological conditions, potentially enhancing water solubility and enabling interactions with acidic residues in proteins .

YieldCatalysts and ReagentsSolventsTemperatureConditions
81%(1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride; potassium acetate1,4-dioxane; dichloromethane; N,N-dimethyl-formamide100.0°CSealed tube
72%Potassium acetate; (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride1,4-dioxane100.0°CInert atmosphere

These reaction conditions could potentially be adapted for the synthesis of 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile or its precursors .

CompoundP. falciparum (K1) IC₅₀ (μg/mL)Selectivity Index
1r (Related compound)0.0051640
1q (Related compound)0.49110
1s (Related compound)0.18>272

The high selectivity indices indicate that these compounds are substantially more toxic to the parasite than to mammalian cells, suggesting a favorable safety profile .

Structure-Activity Relationships

The biological activity of 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile and related compounds depends on their structural features. Modifications to the basic structure can enhance selectivity and potency against specific targets .

Effect of Fluorine Substitution

The fluorine atom at the 2-position of the benzonitrile core contributes to several important properties:

  • Enhanced metabolic stability by blocking potential sites of oxidative metabolism

  • Increased lipophilicity, which can improve membrane permeability

  • Altered electronic distribution in the aromatic ring, affecting binding interactions with target proteins

  • Potential formation of hydrogen bonds with protein residues, enhancing binding affinity

Importance of the Dimethylaminoethoxy Group

The dimethylaminoethoxy substituent at the 5-position provides:

  • A basic center that can be protonated at physiological pH

  • Potential for ionic interactions with acidic residues in binding pockets

  • Enhanced water solubility compared to purely lipophilic structures

  • Flexibility that allows the molecule to adapt to binding site requirements

Analytical Characterization

For research and quality control purposes, several analytical methods can be employed to identify and characterize 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile:

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy would provide detailed structural confirmation through:

  • ¹H NMR signals for aromatic protons, methylene groups of the ethoxy linker, and the dimethylamino methyl groups

  • ¹³C NMR signals for the aromatic carbons, the nitrile carbon, and the aliphatic carbons

  • ¹⁹F NMR would provide a characteristic signal confirming the presence and position of the fluorine substituent

Infrared (IR) spectroscopy would show a distinctive absorption band for the nitrile group, typically around 2220-2260 cm⁻¹.

Chromatographic Methods

High-performance liquid chromatography (HPLC) and gas chromatography (GC) would be valuable for assessing the purity of the compound and monitoring reactions during its synthesis. Mass spectrometry would confirm the molecular weight (208.23 g/mol) and provide characteristic fragmentation patterns for structural verification .

Current Research and Future Directions

The research on 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile is still evolving, with several promising directions:

Medicinal Chemistry Applications

The compound's structural features make it a candidate for medicinal chemistry research, particularly in the development of novel therapeutics targeting specific cellular pathways. Research efforts may focus on:

  • Optimization of structure-activity relationships to enhance potency and selectivity

  • Development of analogs with improved pharmacokinetic properties

  • Exploration of specific biological targets, particularly in oncology

Diagnostic Applications

Given the structural similarities to compounds used in amyloid imaging, derivatives of 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile might have applications in the development of diagnostic tools for neurodegenerative diseases .

The incorporation of radioisotopes, particularly ¹⁸F, could potentially enable the use of positron emission tomography (PET) for visualizing specific biological targets in vivo. This approach has been successful with structurally related compounds such as BF-227 for imaging amyloid plaques .

Structural Variants and Related Compounds

Several compounds share structural similarities with 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile, each with unique aspects that contribute to our understanding of this chemical class.

The search results mention compounds such as 2-(2-[2-dimethylaminothiazol-5-yl]ethenyl)-6-(2-[fluoro]ethoxy)benzoxazole (BF-227) and various fluorinated benzonitrile derivatives that have been evaluated for biological activities . These structural relatives provide valuable comparative data that can inform the development of 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile for specific applications.

Additional research examining the structural space around this compound could lead to the identification of novel derivatives with enhanced properties for particular biological targets or applications.

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